molecular formula C9H7BrN2O B2532682 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole CAS No. 1194753-61-1

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B2532682
CAS No.: 1194753-61-1
M. Wt: 239.072
InChI Key: UPGZRHHHNZBSSC-UHFFFAOYSA-N
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Description

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both an oxadiazole ring and a bromomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of 4-(bromomethyl)benzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized under acidic conditions to yield the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride are common methods.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include partially or fully reduced oxadiazole derivatives.

Scientific Research Applications

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with bacterial or fungal enzymes, disrupting their normal function. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Chloromethyl)phenyl)-1,2,4-oxadiazole
  • 3-(4-(Methyl)phenyl)-1,2,4-oxadiazole
  • 3-(4-(Nitromethyl)phenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-(Bromomethyl)phenyl)-1,2,4-oxadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions. Additionally, the bromomethyl group can participate in various cross-coupling reactions, expanding its utility in organic synthesis .

Properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGZRHHHNZBSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C2=NOC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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